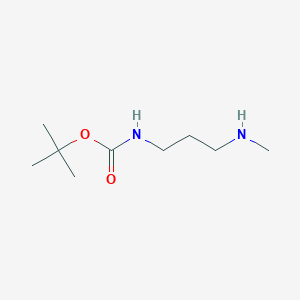
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, also known as TIBC, is a chemical compound that has been used in a variety of scientific applications. It is a white crystalline solid that has a melting point of 172 °C and a molecular weight of 357.2 g/mol. TIBC has been used in the synthesis of various organic compounds, as well as in the development of new drugs and medical treatments. In addition, TIBC has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Decomposition and Conversion of Air Toxics
The decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor shows potential for air toxic conversion. This study demonstrates the feasibility of applying RF plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting an alternative method for environmental remediation and air quality improvement (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals that certain microorganisms can degrade ETBE, transforming it into environmentally less harmful substances. This insight is crucial for developing bioremediation strategies to mitigate groundwater and soil contamination (Thornton et al., 2020).
Synthetic Phenolic Antioxidants
The study of synthetic phenolic antioxidants, including tert-butyl derivatives, focuses on their environmental occurrence, human exposure, and toxicity. These antioxidants, used to extend product shelf life, have been detected in various environments, raising concerns about their potential health impacts. Future research directions include investigating novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Pervaporation for Fuel Additive Purification
A comprehensive review on the use of polymer membranes for pervaporation, specifically for separating methanol/MTBE mixtures, highlights the importance of membrane technology in the production of cleaner fuel additives. This application is vital for improving fuel performance and reducing hazardous emissions, demonstrating the intersection of chemistry and environmental technology (Pulyalina et al., 2020).
Environmental Risk Assessment
An environmental risk assessment of MTBE (methyl tert-butyl ether) emphasizes the compound's potential risks to human health and the environment due to its widespread use as a fuel oxygenate. The review covers the environmental behavior, fate of MTBE, and its toxicological profile, contributing to the understanding of its impact and guiding risk management practices (Xiao-zhang, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYCZBMTFARSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)




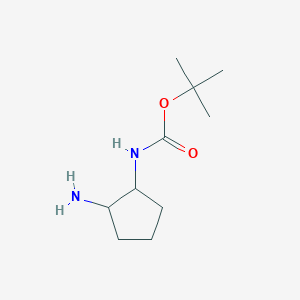

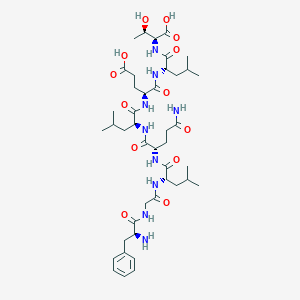
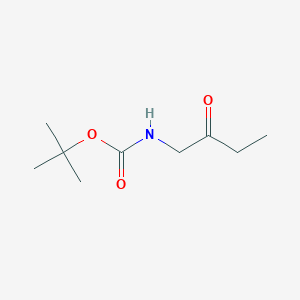
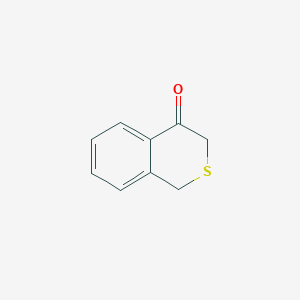
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
